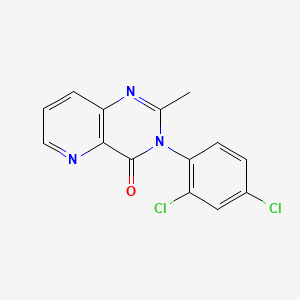
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- is a heterocyclic compound that belongs to the pyrido-pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which affords the desired pyrido-pyrimidin-4-one derivatives . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl-.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized pyrido-pyrimidine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido-pyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .
Uniqueness
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
86542-80-5 |
|---|---|
Molecular Formula |
C14H9Cl2N3O |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H9Cl2N3O/c1-8-18-11-3-2-6-17-13(11)14(20)19(8)12-5-4-9(15)7-10(12)16/h2-7H,1H3 |
InChI Key |
VLEFLMFXKHSAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















